molecular formula C12H10ClNO2 B15310797 6-Chloro-3-ethylquinoline-4-carboxylic acid

6-Chloro-3-ethylquinoline-4-carboxylic acid

Cat. No.: B15310797
M. Wt: 235.66 g/mol
InChI Key: RIURDRNSJSQQNZ-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent, can also be used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with bacterial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methylquinoline-4-carboxylic acid
  • 6-Chloro-3-ethylquinoline-2-carboxylic acid
  • 6-Chloro-3-ethylquinoline-4-carboxamide

Uniqueness

6-Chloro-3-ethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3rd position and the carboxylic acid group at the 4th position enhances its reactivity and potential for forming various derivatives. Additionally, the chlorine atom at the 6th position contributes to its antimicrobial and anticancer activities .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

6-chloro-3-ethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c1-2-7-6-14-10-4-3-8(13)5-9(10)11(7)12(15)16/h3-6H,2H2,1H3,(H,15,16)

InChI Key

RIURDRNSJSQQNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=CC(=CC2=C1C(=O)O)Cl

Origin of Product

United States

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